
CID 131864616
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid (H2SiO3), lead(2+) salt (1:1), also known as lead monosilicate, is a chemical compound composed of silicic acid and lead in a 1:1 ratio. It is commonly referred to as basic lead silicate or lead silicon trioxide. This compound is primarily used in industrial applications, particularly in the ceramics and glass industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicic acid (H2SiO3), lead(2+) salt (1:1) can be synthesized by reacting lead oxide (PbO) with silicic acid (H2SiO3) under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the lead silicate compound. The general reaction is as follows: [ \text{PbO} + \text{H}_2\text{SiO}_3 \rightarrow \text{PbSiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, lead monosilicate is produced by mixing lead oxide with silica (SiO2) and heating the mixture to high temperatures. This process ensures the complete reaction of the components, resulting in a homogeneous product. The composition by weight is typically 85% lead oxide and 15% silica .
Chemical Reactions Analysis
Types of Reactions
Silicic acid (H2SiO3), lead(2+) salt (1:1) undergoes various chemical reactions, including:
Oxidation: Lead in the compound can be oxidized to higher oxidation states.
Reduction: Lead can also be reduced to lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with lead monosilicate include strong acids and bases, which can facilitate the breakdown of the compound into its constituent ions. For example, hydrochloric acid (HCl) can react with lead monosilicate to form lead chloride (PbCl2) and silicic acid.
Major Products Formed
The major products formed from the reactions of lead monosilicate depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces lead chloride and silicic acid: [ \text{PbSiO}_3 + 2\text{HCl} \rightarrow \text{PbCl}_2 + \text{H}_2\text{SiO}_3 ]
Scientific Research Applications
Silicic acid (H2SiO3), lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead and silicon compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of silicic acid (H2SiO3), lead(2+) salt (1:1) involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, particularly in biological systems. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): Used in ceramics and as a filler in plastics and cements.
Silicic acid (H2SiO3), magnesium salt (11): Used in similar applications as calcium silicate but with different properties.
Uniqueness
Silicic acid (H2SiO3), lead(2+) salt (1:1) is unique due to its high lead content, which imparts specific properties to ceramics and glass products. Its toxicity, however, limits its use in certain applications compared to other silicates like calcium and magnesium silicates .
Properties
CAS No. |
22569-74-0 |
|---|---|
Molecular Formula |
H2O3PbSi |
Molecular Weight |
285 g/mol |
InChI |
InChI=1S/H2O3Si.Pb/c1-4(2)3;/h1-2H; |
InChI Key |
CDOOYCLYEGBYFE-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](=O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
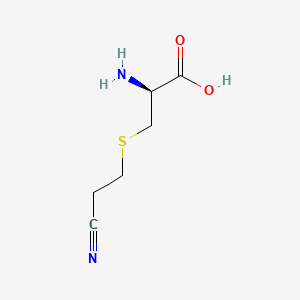
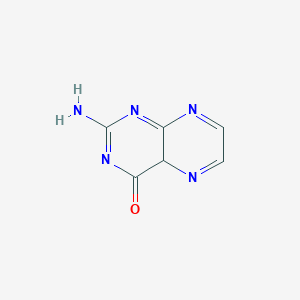
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
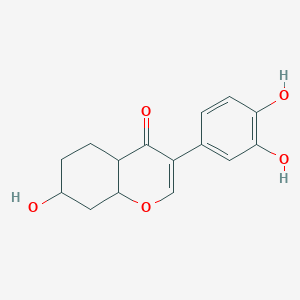
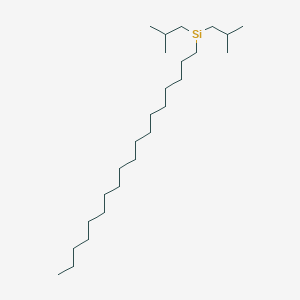


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
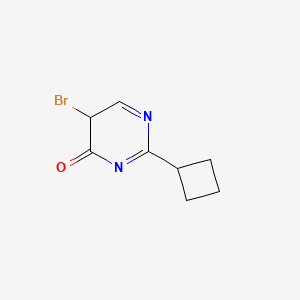

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
